1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid

Descripción general

Descripción

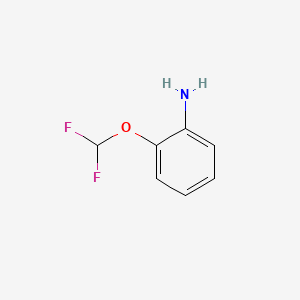

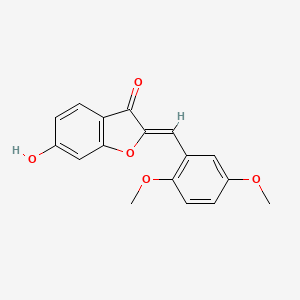

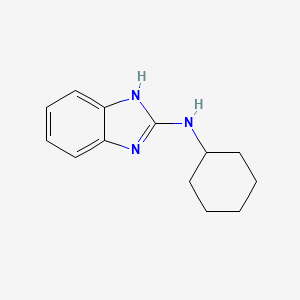

The compound "1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid" is a nitrogenous organic molecule that features a pyridine ring attached to a piperidine ring via a carbonyl group. The pyridine ring contributes to the molecule's aromatic character, while the piperidine ring introduces a secondary amine. The presence of carboxylic acid groups on both rings suggests potential for hydrogen bonding and reactivity due to the acidic nature of these functional groups.

Synthesis Analysis

The synthesis of related compounds often involves the formation of complex structures under specific conditions. For instance, coordination polymers with pyridine carboxylic acid and various metals have been synthesized under hydrothermal conditions, indicating that similar methods could potentially be applied to synthesize the compound . Additionally, the synthesis of 2,3-disubstituted pyrrolidines and piperidines through oxidative decarboxylation-beta-iodination of amino acids suggests a pathway that might be adapted for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid" often features hydrogen bonding and specific supramolecular arrangements. For example, the crystal structures of pyrazinecarboxylic acids show the occurrence of carboxylic acid-pyridine supramolecular synthons, which are likely to be relevant to the compound . Furthermore, the diastereomeric complex of piperidine-3-carboxylic acid with tartaric acid demonstrates the importance of stereochemistry in the molecular structure .

Chemical Reactions Analysis

The reactivity of carboxylic acid and pyridine moieties in the compound can be inferred from studies on similar molecules. For example, the functionalization reactions of pyrazole carboxylic acid with diamines suggest that the carboxylic acid group in "1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid" could undergo similar reactions . Additionally, the complexation reactions of piperazine with pyridine dicarboxylic acids indicate potential for forming macrocyclic structures, which could be relevant for understanding the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid" can be deduced from related compounds. Spectroscopic studies of piperidine carboxylic acids reveal insights into hydrogen bonding and molecular interactions . The synthesis and characterization of nitrogenous compounds containing similar functional groups provide information on their spectroscopic properties and molecular structures, which are essential for understanding the physical and chemical properties of the compound . Additionally, the study of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid offers data on spectroscopic properties and quantum mechanical aspects that could be relevant to the compound of interest .

Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Derivative Formation

4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, derived from serine and terminal acetylenes, undergo Claisen rearrangement to produce piperidine derivatives. This process highlights a general route to optically pure piperidines with substituents alpha to nitrogen. These derivatives serve as versatile intermediates for creating a broad range of amines featuring a substituted piperidine subunit, demonstrating the compound's utility in asymmetric synthesis and derivative formation (Acharya & Clive, 2010).

Supramolecular Synthons in Crystal Engineering

The study of carboxylic acid-pyridine supramolecular synthons within the crystal structures of pyrazinecarboxylic acids reveals the recurring pattern of acid-pyridine heterodimer assembly. This pattern, facilitated by specific hydrogen bonds, is crucial for self-assembly in the crystal structures of pyridine and pyrazine monocarboxylic acids. The insights from this research are pivotal for future crystal engineering strategies, highlighting the role of these synthons in designing novel crystalline materials (Vishweshwar et al., 2002).

Heterocyclic Compound Synthesis

The synthesis of 1H-1,2,3-triazole-4-carboxylic acid derivatives with hydrogenated pyridine fragments showcases the compound's role in constructing heterocyclic compounds. By employing various synthesis techniques, researchers have developed methods to incorporate the pyridine ring into triazole derivatives, offering pathways to structurally diverse compound libraries. This approach is significant for generating new molecules with potential biological activities (Pokhodylo, 2018).

Crystal Structure Analysis

The crystal structure analysis of complexes formed by isonipecotamide (piperidine-4-carboxamide) with various carboxylic acids demonstrates the utility of piperidine derivatives in studying hydrogen bonding patterns. This research contributes to the understanding of chemically stable hydrogen-bonded systems, especially with aromatic carboxylate anions, and their impact on forming crystalline solids (Smith & Wermuth, 2012).

Coordination Polymers and Magnetic Properties

The formation of coordination polymers using carboxylate-based ligands, including piperidine derivatives, in reaction with Co(II) salts, illustrates the compound's application in materials science. These polymers, characterized by their unique crystal structures and magnetic properties, underscore the potential of piperidine derivatives in developing new materials with specific magnetic behaviors (Ahmad et al., 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with the compound include H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11(10-2-1-5-13-8-10)14-6-3-9(4-7-14)12(16)17/h1-2,5,8-9H,3-4,6-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIKYTOUENHOPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359131 | |

| Record name | 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid | |

CAS RN |

67691-57-0 | |

| Record name | 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(2-methylpropoxy)benzoyl]amino]acetic Acid](/img/structure/B1298271.png)

![6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1298276.png)

![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-nitrophenyl)methylene]-](/img/structure/B1298283.png)

![5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B1298293.png)

![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B1298306.png)

![4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B1298307.png)